![molecular formula C11H7FN4 B2874695 7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 162442-13-9](/img/structure/B2874695.png)
7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines derivatives involves reactions with various active methylene compounds . A one-step procedure for the regioselective synthesis of similar compounds has been developed, involving reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Scientific Research Applications
Organic Chemistry Synthesis
This compound is used in the field of organic chemistry for the synthesis of various derivatives . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Microwave-Mediated Synthesis
It’s used in microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo [1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance .
Anti-Inflammatory Activity
Incorporating a 1,2,4-triazolo [1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide an unexpected improvement in the anti-inflammatory activity of UA derivatives .
Fatty Acid-Binding Proteins (FABPs) Inhibition
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Antifungal Activity
Triazole analogues, including 1,2,4-triazolo [1,5-a]pyrimidines, have shown significant antifungal activity .
Treatment of Cardiovascular Disorders
Compounds containing 1,2,4-triazolo [1,5-a]pyrimidine have been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These compounds have also been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo [1,5-a]pyrimidine compounds have been used in the treatment of hyperproliferative disorders .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several biochemical pathways, leading to a variety of downstream effects .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXDPAMTWYNPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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